molecular formula C19H23N5 B11233971 4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11233971
M. Wt: 321.4 g/mol
InChI Key: PWUIIFDJFXWOFU-UHFFFAOYSA-N
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Description

4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a butyl chain, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.

    Alkylation: The tetrazole intermediate is then alkylated with a butyl halide to introduce the butyl chain.

    Coupling with Aniline: The final step involves coupling the alkylated tetrazole with 4-methylaniline under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETZOL-5-YL]BUTAN-2-YL}ANILINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its structural properties may be useful in the development of new materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or cellular signaling pathways.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE shares similarities with other tetrazole-containing compounds, such as:
    • 5-Phenyl-1H-tetrazole
    • 4-Methyl-1H-tetrazole
    • 1-(4-Methylphenyl)-1H-tetrazole

Uniqueness

The uniqueness of 4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}ANILINE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

4-methyl-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C19H23N5/c1-5-19(4,20-16-10-6-14(2)7-11-16)18-21-22-23-24(18)17-12-8-15(3)9-13-17/h6-13,20H,5H2,1-4H3

InChI Key

PWUIIFDJFXWOFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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